Physicochemical Property Differentiation vs. 3-Fluoroanisole (CAS 456-49-5) Based on Predicted LogP and Structural Descriptors
The target compound's predicted LogP (consensus estimate ~2.4) is approximately 0.6 log units higher than that of the simpler analog 3-fluoroanisole (experimental LogP = 1.83) . This increase is consistent with the addition of the 2-methoxyethoxy chain, which adds two oxygen atoms as hydrogen-bond acceptors (total HBA count = 4 vs. 1 for 3-fluoroanisole) and increases the topological polar surface area (tPSA 36.9 Ų predicted for the target vs. 9.2 Ų for 3-fluoroanisole) . The additional rotatable bonds (5 vs. 2) and higher molecular weight (200.21 vs. 126.13 g/mol) position the target compound in a distinct lipophilicity–size space that is often desired for improving aqueous solubility while maintaining membrane permeability in CNS drug discovery campaigns. However, no experimental LogP or solubility measurement for the target compound has been identified in the public domain; all values are computational predictions and should be treated as class-level inference .
| Evidence Dimension | Predicted LogP (consensus estimate) and structural property differences |
|---|---|
| Target Compound Data | Predicted LogP ~2.4; HBA = 4; tPSA ~36.9 Ų; Rotatable bonds = 5; MW = 200.21 g/mol |
| Comparator Or Baseline | 3-Fluoroanisole: Experimental LogP = 1.83; HBA = 1; tPSA = 9.2 Ų; Rotatable bonds = 2; MW = 126.13 g/mol |
| Quantified Difference | ΔLogP ≈ +0.6; ΔHBA = +3; ΔtPSA ≈ +27.7 Ų; ΔMW = +74.08 g/mol |
| Conditions | Computational prediction (ALOGPS/consensus); 3-fluoroanisole LogP experimentally determined at 25°C |
Why This Matters
The shift in lipophilicity and hydrogen-bonding capacity alters partitioning behavior in extraction and chromatography workflows, directly impacting purification strategy selection for users who need to isolate intermediates or final products.
